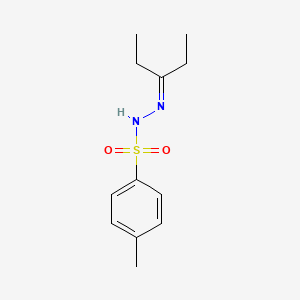

3-Pentanone p-Toluenesulfonylhydrazone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126974. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-N-(pentan-3-ylideneamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-4-11(5-2)13-14-17(15,16)12-8-6-10(3)7-9-12/h6-9,14H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEMDXLIHCONOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80298923 | |

| Record name | 3-Pentanone p-Toluenesulfonylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28495-72-9 | |

| Record name | 28495-72-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentanone p-Toluenesulfonylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pentanone p-Toluenesulfonylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Pentanone p-Toluenesulfonylhydrazone: Technical Synthesis & Application Guide

The following technical guide details the synthesis, reactivity, and application of 3-Pentanone p-Toluenesulfonylhydrazone (CAS: 28495-72-9). This document is structured for researchers requiring high-purity intermediates for organometallic catalysis and olefin synthesis.

Executive Summary

This compound is a symmetric ketonic hydrazone derived from diethyl ketone (3-pentanone). It serves as a critical "masked" carbanion and carbene precursor in advanced organic synthesis. Unlike unsymmetrical hydrazones that suffer from regioselectivity issues during deprotonation, this compound offers a singular mechanistic pathway due to its

Its primary utility lies in the generation of 3-lithio-2-pentene (a vinyllithium species) and 3-diazopentane (in situ), enabling the installation of ethyl-substituted olefinic scaffolds into complex drug pharmacophores.

Chemical Identity & Physical Specifications

| Parameter | Specification |

| IUPAC Name | 4-methyl-N'-(pentan-3-ylidene)benzenesulfonohydrazide |

| Common Name | 3-Pentanone Tosylhydrazone |

| CAS Number | 28495-72-9 |

| Molecular Formula | |

| Molecular Weight | 254.35 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 103–105 °C (Lit. 103 °C) |

| Solubility | Soluble in EtOH, MeOH, DMSO, |

| Stability | Stable at room temperature; hygroscopic; store under inert gas |

Divergent Reactivity Pathways

The utility of this molecule is defined by the reaction conditions employed. It acts as a divergence point in synthesis:

-

Path A (Organolithium Bases): Undergoes the Shapiro Reaction to form vinyllithium intermediates.[1]

-

Path B (Alkoxide Bases/Pd Catalysis): Generates Diazoalkanes in situ, which then enter Pd-catalyzed cross-coupling cycles (Barluenga coupling) or Bamford-Stevens elimination.

Figure 1: Mechanistic divergence of 3-Pentanone Tosylhydrazone based on basicity and catalyst presence.

Experimental Protocol: Synthesis

This protocol ensures high purity suitable for metal-catalyzed applications. The condensation is equilibrium-driven; removing water is beneficial but often unnecessary due to the precipitation of the product.

Reagents

-

3-Pentanone (Diethyl ketone): 1.0 equiv (86.13 g/mol )

-

p-Toluenesulfonyl hydrazide: 1.0 equiv (186.23 g/mol )

-

Ethanol (Absolute): 3 mL per mmol of substrate

-

HCl (conc.): Catalytic amount (1-2 drops per 10 mmol)

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonyl hydrazide (18.6 g, 100 mmol) in absolute ethanol (300 mL). Mild heating (40–50 °C) may be required to achieve full dissolution.

-

Addition: Add 3-pentanone (8.61 g, 10.6 mL, 100 mmol) to the solution.

-

Catalysis: Add 5 drops of concentrated HCl.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2–4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes) for the disappearance of the hydrazide.

-

Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. The product will crystallize as white needles.

-

Isolation: Cool the flask in an ice bath (0 °C) for 30 minutes to maximize yield. Filter the solids via vacuum filtration.

-

Purification: Wash the filter cake with cold ethanol (2 x 20 mL) followed by cold pentane (2 x 20 mL) to remove unreacted ketone and trace acid.

-

Drying: Dry under high vacuum (< 1 mbar) for 6 hours.

-

Expected Yield: 85–95%

-

QC Check: Melting point should be sharp (103–105 °C).

-

Application 1: The Shapiro Reaction

This protocol generates 3-lithio-2-pentene , a nucleophilic vinyl anion equivalent.

Mechanism & Causality

The reaction requires 2.0+ equivalents of alkyllithium.

-

First Eq: Deprotonates the N-H (acidic proton).

-

Second Eq: Deprotonates the

-methylene proton (kinetic acidity). -

Warming: Causes the elimination of lithium p-toluenesulfinate (

) and

Protocol

-

Setup: Flame-dry a 2-neck flask under Argon. Add 3-pentanone tosylhydrazone (2.54 g, 10 mmol) and anhydrous TMEDA (20 mL) or THF/Hexane (1:1).

-

Lithiation: Cool to -78 °C . Add n-BuLi (2.5 M in hexanes, 8.8 mL, 22 mmol) dropwise. The solution will turn deep red/orange (dianion formation).

-

Decomposition: Stir at -78 °C for 15 min, then warm to 0 °C (or room temperature depending on substrate stability). Gas evolution (

) indicates vinyllithium formation.[1] Stir for 30–60 mins. -

Quenching: Cool back to -78 °C if the electrophile is reactive. Add the electrophile (e.g., Benzaldehyde, 1.1 equiv).

-

Workup: Quench with sat.

, extract with ether, and purify via column chromatography.

Application 2: Pd-Catalyzed Cross-Coupling

This method (Barluenga/Valdés) couples the hydrazone with aryl halides to form substituted alkenes, avoiding the use of unstable organometallic reagents.

Protocol

-

Reagents:

-

3-Pentanone Tosylhydrazone (1.2 equiv)[2]

-

Aryl Bromide (1.0 equiv)

- (2 mol%) / XPhos (8 mol%)

- (2.5 equiv)

-

1,4-Dioxane (0.2 M concentration)

-

-

Execution: Combine all solids in a sealed tube inside a glovebox or under strictly inert atmosphere. Add solvent.[3][4][5]

-

Reaction: Heat to 100 °C for 8–12 hours.

-

Note: The base generates the diazo intermediate in situ, which reacts immediately with the oxidative addition complex (

) to form a Pd-carbene.

-

-

Product: The resulting Pd-carbene undergoes migratory insertion and

-hydride elimination to yield the trisubstituted alkene .

Safety & Handling

-

Tosylhydrazones: Generally stable, but can decompose exothermically at high temperatures. Do not heat dry solids above their melting point without solvent.

-

n-BuLi: Pyrophoric. Requires standard air-free Schlenk technique.

-

Diazo Intermediates: While generated in situ and consumed immediately in the Pd-coupling protocol, diazo compounds are potentially explosive. Do not concentrate reaction mixtures containing active diazo species.

References

-

Synthesis of Tosylhydrazones

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.

-

PubChem Compound Summary for CID 277909, this compound. Link

-

Shapiro Reaction Mechanism & Scope

-

Pd-Catalyzed Cross-Coupling (Barluenga-Valdés)

-

Barluenga, J., & Valdés, C. (2011). "Tosylhydrazones: New Reagents for Metal-Catalyzed Cross-Coupling Reactions." Angewandte Chemie International Edition, 50(33), 7486-7500. Link

-

Barluenga, J., et al. (2007). "Pd-Catalyzed Cross-Coupling Reactions with Carbonyls via Nucleophilic Addition of N-Tosylhydrazones to Aryl Halides." Journal of the American Chemical Society, 129(42), 12634-12635. Link

-

-

Bamford-Stevens Reaction

-

Bamford, W. R., & Stevens, T. S. (1952). "The Decomposition of Toluene-p-sulfonylhydrazones by Alkali." Journal of the Chemical Society, 4735-4740. Link

-

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C12H18N2O2S | CID 277909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Bamford-Stevens Reaction [organic-chemistry.org]

- 5. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.liu.edu [digitalcommons.liu.edu]

- 7. adichemistry.com [adichemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

3-Pentanone p-Toluenesulfonylhydrazone structure and properties

CAS: 28495-72-9 | Molecular Formula:

Executive Summary

3-Pentanone p-Toluenesulfonylhydrazone (3-Pentanone Tosylhydrazone) is a sulfonylhydrazone derivative synthesized from 3-pentanone (diethyl ketone) and p-toluenesulfonyl hydrazide. In organic synthesis, it serves as a critical intermediate for the generation of carbenoid and vinyllithium species. Its stability, crystallinity, and reactivity profile make it a preferred substrate for Shapiro reactions , Bamford-Stevens reactions , and modern Pd-catalyzed cross-coupling protocols involving diazo precursors.

This guide details the physicochemical properties, synthesis protocols, spectroscopic characterization, and mechanistic applications of this compound in drug discovery and advanced organic synthesis.

Physicochemical Properties[3][6][7]

| Property | Value | Notes |

| CAS Number | 28495-72-9 | |

| Molecular Weight | 254.35 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 101–105 °C | Recrystallized from Ethanol [1] |

| Solubility | Soluble in DMSO, MeOH, EtOH, | |

| pKa | ~9–10 (NH proton) | Estimated based on sulfonylhydrazone acidity |

| Storage | Inert atmosphere, Room Temperature | Hygroscopic; protect from moisture |

Synthesis & Characterization Protocol

Synthesis Methodology

The synthesis follows a condensation reaction between 3-pentanone and p-toluenesulfonyl hydrazide. While acid catalysis (HCl) accelerates the reaction, it can often proceed in refluxing ethanol due to the inherent acidity of the hydrazide.

Reagents:

-

3-Pentanone (1.05 equiv)

-

p-Toluenesulfonyl hydrazide (1.0 equiv)

-

Ethanol (Solvent, ~3–5 mL per mmol)

-

Conc. HCl (Catalytic, optional)

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonyl hydrazide (e.g., 10 mmol, 1.86 g) in absolute ethanol (30 mL). Heat gently (50–60 °C) to ensure complete dissolution.

-

Addition: Add 3-pentanone (10.5 mmol, 1.11 mL) dropwise to the warm solution.

-

Catalysis: Add 1–2 drops of concentrated HCl.

-

Reflux: Attach a reflux condenser and heat the mixture at reflux (78 °C) for 2–4 hours. Monitor consumption of hydrazide by TLC (Mobile phase: 30% EtOAc/Hexanes).

-

Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Subsequently, cool in an ice bath (0 °C) for 30 minutes to maximize precipitation.

-

Isolation: Filter the white precipitate using vacuum filtration. Wash the filter cake with cold ethanol (

) and cold pentane ( -

Purification: If necessary, recrystallize from hot ethanol. Dry under high vacuum to yield the target compound.

Spectroscopic Characterization

The structure is confirmed by the presence of the tosyl group signals and the ethyl chains of the ketone moiety.

-

NMR (400 MHz,

-

7.85 (d,

-

7.30 (d,

- 7.2–7.5 (br s, 1H, NH)

-

2.43 (s, 3H,

-

2.2–2.4 (m, 4H,

-

1.0–1.1 (t, 6H,

-

Note: Due to C=N anisotropy, the methylene protons of the two ethyl groups may appear as distinct multiplets or broadened signals depending on the solvent and temperature.

-

7.85 (d,

-

IR Spectroscopy (ATR):

-

3200 cm

-

1598 cm

-

1330, 1160 cm

-

3200 cm

Mechanistic Applications

The Shapiro Reaction

The primary application of 3-pentanone tosylhydrazone is the generation of vinyllithium species via the Shapiro reaction.[6] Treatment with 2 equivalents of alkyllithium (e.g., n-BuLi) results in double deprotonation, followed by the extrusion of nitrogen.[6][7]

Mechanism Logic:

-

Deprotonation 1: Removal of the acidic NH proton.

-

Deprotonation 2: Removal of an

-proton (from the ethyl group) syn to the tosyl group. -

Elimination: Loss of lithium p-toluenesulfinate (

) and -

Trapping: Reaction with an electrophile (

) yields a functionalized alkene.[7]

Figure 1: Mechanistic pathway of the Shapiro reaction converting 3-pentanone tosylhydrazone to a vinyllithium nucleophile.

Pd-Catalyzed Cross-Coupling (Barluenga/Valdés Coupling)

In modern catalysis, this compound serves as a safe, solid precursor to diazo compounds. Under basic conditions and heating, it decomposes to generate a diazo species in situ, which then undergoes Pd-catalyzed cross-coupling with aryl halides to form substituted olefins.

Workflow:

-

Base-Mediated Decomposition:

[7] -

Pd-Carbene Formation: Diazoalkane reacts with Pd(0) species.

-

Coupling: Migratory insertion and reductive elimination yield the coupled product.

Figure 2: Palladium-catalyzed cross-coupling pathway utilizing the tosylhydrazone as a diazo precursor.

Safety & Handling

-

Hazards: Tosylhydrazones can decompose violently if heated rapidly in the dry state. While 3-pentanone tosylhydrazone is generally stable, it should be treated as a potential energetic material.

-

Toxicity: Hydrazines and their derivatives are suspected carcinogens/mutagens. Use appropriate PPE (nitrile gloves, safety glasses, fume hood).

-

Disposal: Do not concentrate to dryness in the presence of strong acids or bases without controlled conditions. Dispose of as hazardous organic waste.

References

- Shapiro, R. H. (1976). Alkenes from Tosylhydrazones. Organic Reactions, 23, 405–507.

- Barluenga, J., & Valdés, C. (2011). Tosylhydrazones: New Uses for Classic Reagents in Palladium-Catalyzed Cross-Coupling and Insertion Reactions.

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 277909, this compound. Retrieved January 28, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | REALAB LLC [realab.ua]

- 5. This compound | C12H18N2O2S | CID 277909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Synthesis of 3-Pentanone p-Toluenesulfonylhydrazone from diethyl ketone

Abstract

This technical guide details the optimized synthesis of 3-pentanone p-toluenesulfonylhydrazone (tosylhydrazone) from diethyl ketone and p-toluenesulfonylhydrazide. This compound serves as a critical intermediate in the Shapiro and Bamford-Stevens reactions, enabling the regioselective generation of alkenes and carbenes. The protocol described herein emphasizes high-purity isolation suitable for sensitive downstream organometallic applications.

Introduction & Applications

Tosylhydrazones are pivotal electrophiles in organic synthesis, most notably utilized in the Shapiro reaction to generate vinyllithium species.[1][2] Unlike simple hydrazones, the electron-withdrawing sulfonyl group acidifies the N-H proton (pKa ~16), rendering it susceptible to deprotonation by strong bases (e.g., n-BuLi).

For 3-pentanone (diethyl ketone), the resulting tosylhydrazone allows for the formation of 2-pentene derivatives or functionalized 3-substituted pentanes via lithiation and subsequent electrophilic trapping.

Key Applications

-

Shapiro Reaction: Conversion to vinyllithium intermediates for coupling with aldehydes, ketones, or alkyl halides.[1][2]

-

Bamford-Stevens Reaction: Thermal or base-induced decomposition to generate diazoalkanes or carbenes.

-

Eschenmoser-Tanabe Fragmentation: Fragmentation of

-epoxyketone tosylhydrazones to alkynones.

Reaction Mechanism

The formation of 3-pentanone tosylhydrazone proceeds via an acid-catalyzed condensation mechanism. The p-toluenesulfonylhydrazide acts as a nucleophile attacking the carbonyl carbon of 3-pentanone.

Mechanistic Pathway[2][3][4]

-

Activation: The carbonyl oxygen is protonated (or hydrogen-bonded) by the acid catalyst, increasing electrophilicity.[3]

-

Nucleophilic Attack: The terminal nitrogen of the hydrazide attacks the carbonyl carbon.[3]

-

Proton Transfer: A proton transfer occurs from the nitrogen to the oxygen, forming a carbinolamine intermediate.

-

Elimination: The hydroxyl group is protonated and eliminated as water, forming the C=N double bond.

Figure 1: Acid-catalyzed condensation mechanism for tosylhydrazone formation.

Experimental Protocol

This protocol is scaled for a laboratory preparation yielding approximately 10–15 g of product. It relies on the lower solubility of the product in cold ethanol compared to the reagents.

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv.[4] | Amount | Notes |

| p-Toluenesulfonylhydrazide | 186.23 | 1.0 | 18.6 g | Limiting reagent |

| 3-Pentanone | 86.13 | 1.1 | 9.5 g (~11.6 mL) | Slight excess drives equilibrium |

| Ethanol (95%) | - | Solvent | 50-60 mL | Minimum volume for reflux |

| HCl (conc.) | 36.46 | Cat.[4] | 2-3 drops | Accelerates rate |

Equipment: 100 mL Round-bottom flask (RBF), Reflux condenser, Magnetic stir bar, Heating mantle, Büchner funnel.

Step-by-Step Procedure

-

Dissolution: In a 100 mL RBF equipped with a magnetic stir bar, suspend 18.6 g (100 mmol) of p-toluenesulfonylhydrazide in 50 mL of 95% ethanol.

-

Addition: Add 9.5 g (110 mmol) of 3-pentanone to the suspension.

-

Catalysis: Add 2-3 drops of concentrated hydrochloric acid.

-

Note: While the reaction can proceed without acid, the ketone is less reactive than aldehydes; acid ensures completion within a reasonable timeframe.

-

-

Reflux: Attach the reflux condenser and heat the mixture to a gentle boil (approx. 78°C). Stir for 30–60 minutes .

-

Observation: The solid hydrazide should dissolve completely as it reacts, forming a clear solution.

-

-

Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature.

-

Step: Once at room temperature, place the flask in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

-

Troubleshooting: If no precipitate forms, scratch the inner wall of the flask with a glass rod or add water dropwise to the cold solution until turbidity appears.

-

-

Filtration: Filter the white crystalline solid using a Büchner funnel with vacuum suction.

-

Washing: Wash the filter cake with 20 mL of ice-cold ethanol followed by 20 mL of cold water to remove unreacted ketone and acid traces.

-

Drying: Dry the solid in a vacuum desiccator or air-dry overnight.

Purification (Recrystallization)

If the melting point is broad or lower than expected, recrystallize from a minimum volume of boiling ethanol (or methanol).

-

Dissolve crude solid in boiling ethanol.

-

Hot filter if insoluble particulates are present.

-

Cool slowly to RT, then 0°C.

-

Filter and dry.

Figure 2: Workflow for the synthesis of this compound.

Characterization & Data

The purity of the synthesized compound should be verified using Melting Point (MP) and NMR spectroscopy.

| Property | Value | Reference |

| Appearance | White crystalline powder | [1] |

| Melting Point | 101–105 °C | [2][3] |

| Molecular Weight | 254.35 g/mol | [1] |

| Solubility | Soluble in DMSO, Methanol (hot), Chloroform | - |

Expected 1H NMR Data (CDCl3, 400 MHz)

- 7.85 (d, 2H): Aromatic protons ortho to sulfonyl group.

- 7.30 (d, 2H): Aromatic protons meta to sulfonyl group.

- 7.4–7.6 (s, 1H): NH proton (broad, exchangeable).

- 2.43 (s, 3H): Methyl group on the tosyl ring.

- 2.2–2.3 (q, 4H): Methylene protons of the ethyl groups (3-pentanone backbone).

- 1.0–1.1 (t, 6H): Methyl protons of the ethyl groups.

Troubleshooting & Optimization

Issue: Product is an Oil

-

Cause: Solvent volume too high or cooling too rapid.

-

Solution: Reheat to dissolve the oil, add a seed crystal (if available), and cool very slowly. Alternatively, remove some solvent via rotary evaporation.

Issue: Low Yield

-

Cause: Incomplete reaction or high solubility in mother liquor.

-

Solution: Extend reflux time to 2 hours. Ensure the filtrate is cooled to 0°C before disposal; a second crop can often be harvested by concentrating the filtrate.

Issue: Coloration (Yellow/Pink)

-

Cause: Oxidation of impurities or hydrazine degradation.

-

Solution: Recrystallize immediately from ethanol with activated charcoal.

Safety Considerations (MSDS Highlights)

-

p-Toluenesulfonylhydrazide: Flammable solid. Causes skin and eye irritation. Heating may cause explosion if confined (evolution of

). -

3-Pentanone: Highly flammable liquid and vapor. Irritating to eyes and respiratory system.

-

General: Perform all operations in a fume hood. Wear nitrile gloves and safety glasses.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 277909, this compound. Retrieved January 28, 2026, from [Link]

-

Organic Chemistry Portal.[1] (n.d.). Shapiro Reaction. Retrieved January 28, 2026, from [Link]

Sources

3-Pentanone tosylhydrazone CAS number 28495-72-9

CAS Number: 28495-72-9 Chemical Name: 4-Methyl-N'-(3-pentanylidene)benzenesulfonohydrazide[1]

Executive Summary

3-Pentanone tosylhydrazone is a pivotal organosulfur intermediate used primarily as a precursor for generating reactive carbenoid and vinyllithium species. Its structural symmetry (derived from diethyl ketone) makes it a model substrate for studying the regioselectivity of the Shapiro reaction and the Bamford-Stevens reaction . In drug development, it serves as a "masked" vinyl anion equivalent, allowing for the introduction of ethyl-substituted alkene motifs into complex scaffolds without the need for cryogenic handling of unstable vinyl halides.

Part 1: Physiochemical Profile & Identification

The following data aggregates experimental values and predicted properties essential for analytical verification.

| Property | Specification | Notes |

| Molecular Formula | C₁₂H₁₈N₂O₂S | |

| Molecular Weight | 254.35 g/mol | |

| Appearance | White to off-white crystalline powder | Discolors upon oxidation. |

| Melting Point | 101–103 °C | Sharp melt indicates high purity. |

| Solubility | Soluble: EtOH, MeOH, DMSO, CH₂Cl₂Insoluble: Water, Hexanes | Recrystallization typically uses EtOH/Water. |

| pKa (NH) | ~10.5 | Acidity allows deprotonation by alkoxides. |

| Stability | Hygroscopic; Acid-sensitive | Hydrolyzes back to ketone in aqueous acid. |

Part 2: Synthesis & Purification Protocol

Objective: Synthesis of 3-pentanone tosylhydrazone via acid-catalyzed condensation.

Mechanistic Rationale

This reaction is a classic Schiff base condensation. The addition of a catalytic acid (p-TsOH or HCl) protonates the carbonyl oxygen of 3-pentanone, increasing its electrophilicity for the nucleophilic attack by the terminal nitrogen of p-toluenesulfonyl hydrazide. Water removal is thermodynamic driving force; however, for simple ketones like 3-pentanone, precipitation of the product often drives the equilibrium.

Experimental Workflow

-

Reagent Prep: Dissolve p-toluenesulfonyl hydrazide (1.0 eq) in minimum hot Ethanol (95%).

-

Addition: Add 3-pentanone (1.1 eq, slight excess to drive completion) slowly to the hydrazide solution.

-

Catalysis: Add concentrated HCl (3–5 drops per 10 mmol) or p-TsOH (1 mol%).

-

Reaction: Reflux at 80 °C for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).

-

Crystallization: Cool the mixture slowly to room temperature, then to 0 °C. The tosylhydrazone will crystallize.

-

Purification: Filter the solids. Wash with cold ethanol (-20 °C) followed by pentane to remove residual ketone.

-

Drying: Vacuum dry over P₂O₅ to remove trace water (critical for subsequent organolithium reactions).

Figure 1: Linear flow of acid-catalyzed condensation. Note that water removal drives the final step.

Part 3: The Shapiro Reaction (Vinyllithium Generation)

Core Utility: The conversion of 3-pentanone tosylhydrazone to a vinyllithium species is the primary application in synthesis. This allows the ethyl-substituted vinyl group to act as a nucleophile.

Mechanistic Insight

The Shapiro reaction requires 2.0–2.2 equivalents of alkyllithium (typically n-BuLi or sec-BuLi).

-

First Equivalent: Deprotonates the acidic N-H (pKa ~10).

-

Second Equivalent: Removes the

-proton syn to the tosyl group. This "syn-effect" is directed by the coordination of the lithium to the sulfonamide nitrogen. -

Decomposition: Warming the dianion causes the extrusion of lithium p-toluenesulfinate and nitrogen gas, yielding the vinyllithium.

Protocol: Vinyllithium Trapping[2]

-

Setup: Flame-dry a 2-neck flask under Argon. Add 3-pentanone tosylhydrazone (1.0 eq) and anhydrous THF (0.2 M).

-

Cryogenics: Cool to -78 °C .

-

Dianion Formation: Add n-BuLi (2.2 eq) dropwise. The solution will turn deep orange/red (characteristic of the dianion).

-

Warm-up: Stir at -78 °C for 15 min, then warm to 0 °C (ice bath). Nitrogen evolution (bubbling) will be observed. Stir for 30 mins.

-

Note: The solution now contains 3-lithio-2-pentene.

-

-

Electrophile Trapping: Cool back to -78 °C (if selectivity is required) or add electrophile (e.g., Benzaldehyde, DMF, Alkyl Halide) at 0 °C.

-

Quench: Add saturated NH₄Cl.

Figure 2: Shapiro reaction cascade. The transition from Dianion to Vinyllithium is irreversible due to N₂ loss.

Part 4: Bamford-Stevens Reaction Pathways

While the Shapiro reaction uses organolithiums, the Bamford-Stevens reaction utilizes alkoxide bases (NaOMe, NaH) and proceeds via a diazo intermediate. The solvent choice dictates the mechanism (Carbene vs. Carbocation).

Solvent-Dependent Divergence

-

Protic Solvents (Ethylene Glycol/NaOCH₃): The diazo intermediate is protonated to form a diazonium ion, which loses N₂ to form a carbocation . This leads to thermodynamic alkene mixtures (Zaitsev products) via E1-like elimination or rearrangement.

-

Aprotic Solvents (Diglyme/NaH): The diazo intermediate decomposes thermally to a carbene . This undergoes 1,2-hydride migration to form the alkene.[2][3][4]

Figure 3: Divergence of Bamford-Stevens reaction based on solvent proticity.

Part 5: Handling & Safety[6][7]

-

Toxicity: Hydrazines and their derivatives are suspected carcinogens. Handle 3-pentanone tosylhydrazone in a fume hood.

-

Explosion Hazard: While the tosylhydrazone itself is stable, the diazo intermediates generated in situ (Bamford-Stevens) are potentially explosive. Do not isolate the diazo species; proceed immediately to decomposition.

-

Storage: Store under inert atmosphere at 4 °C. Moisture causes hydrolysis, releasing p-toluenesulfonyl hydrazide (toxic).

References

-

Shapiro, R. H. (1976). Alkenes from Tosylhydrazones. Organic Reactions, 23, 405–507.

-

Bamford, W. R., & Stevens, T. S. (1952).[3][5] The decomposition of p-toluenesulphonylhydrazones by alkali. Journal of the Chemical Society, 4735–4740.

-

Chamberlin, A. R., & Bond, F. T. (1990). Vinyllithium Derivatives from Arenesulfonylhydrazones. Organic Syntheses, 61, 141.

-

PubChem Database. (n.d.). Compound Summary for CAS 28495-72-9. National Center for Biotechnology Information.

Sources

- 1. 3-Pentanone p-Toluenesulfonylhydrazone | C12H18N2O2S | CID 277909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Preparation of Unsymmetrical Ketones from Tosylhydrazones and Aromatic Aldehydes via Formyl C-H Bond Insertion [organic-chemistry.org]

- 5. grokipedia.com [grokipedia.com]

Physical and chemical properties of 3-Pentanone p-Toluenesulfonylhydrazone

Executive Summary

3-Pentanone p-toluenesulfonylhydrazone (diethyl ketone tosylhydrazone) is a pivotal intermediate in organic synthesis, serving primarily as a stable precursor for diazoalkanes and vinyllithium species.[1] Unlike unstable diazo compounds, this crystalline solid offers a shelf-stable alternative for generating reactive carbenoid or carbanionic intermediates in situ.[1]

Its structural symmetry (derived from 3-pentanone) makes it a model substrate for mechanistic studies of the Shapiro reaction and Bamford-Stevens reaction , as it eliminates regiochemical ambiguity in alkene formation. This guide details its physicochemical properties, synthesis, and application in olefin generation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | 4-Methyl-N'-(pentan-3-ylidene)benzenesulfonohydrazide |

| Common Name | 3-Pentanone tosylhydrazone; Diethyl ketone tosylhydrazone |

| Molecular Formula | C₁₂H₁₈N₂O₂S |

| Molecular Weight | 254.35 g/mol |

| SMILES | CCC(=NNS(=O)(=O)C1=CC=C(C)C=C1)CC |

| InChI Key | GUEMDXLIHCONOI-UHFFFAOYSA-N |

Physical Properties Matrix

Data aggregated from verified supplier certificates and spectroscopic databases.

| Property | Value / Description | Context/Notes |

| Appearance | White to off-white crystalline powder | High purity samples are colorless prisms.[1] |

| Melting Point | 103°C – 105°C | Sharp melting point indicates high purity; decomposition may occur near MP.[1] |

| Solubility | Soluble: MeOH, EtOH, DMSO, CHCl₃Insoluble: Water, Hexanes | Protic solvents facilitate Bamford-Stevens cationic pathways.[1] |

| Stability | Hygroscopic; Light Sensitive | Store at 2-8°C under inert atmosphere (Ar/N₂).[1] |

| pKa | ~10.5 (N-H proton) | Sufficiently acidic for deprotonation by alkoxides or alkyllithiums. |

Synthesis & Characterization Protocol

Synthesis Workflow (Acid-Catalyzed Condensation)

The synthesis relies on the condensation of 3-pentanone with p-toluenesulfonyl hydrazide.[1] The reaction is equilibrium-driven and benefits from the removal of water.

Reagents:

-

Methanol or Ethanol (Solvent, 3-5 mL per mmol)[1]

-

Hydrochloric acid (Cat. amount, ~1-2 drops conc.)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonyl hydrazide in Methanol. Slight warming (40°C) may be required.

-

Addition: Add 3-Pentanone dropwise to the solution.

-

Catalysis: Add catalytic HCl. A precipitate may begin to form immediately if the concentration is high.

-

Reflux: Heat to reflux for 1–2 hours to ensure completion.

-

Crystallization: Cool the mixture to room temperature, then to 0°C. The hydrazone will crystallize.

-

Isolation: Filter the solids and wash with cold methanol. Recrystallize from ethanol if necessary to achieve the MP of ~103°C.

Diagnostic Spectroscopic Signals

Based on structural analysis and standard tosylhydrazone shifts.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.85 (d, J=8 Hz, 2H): Ortho-protons of tosyl ring.

-

δ 7.30 (d, J=8 Hz, 2H): Meta-protons of tosyl ring.

-

δ 7.2–7.5 (br s, 1H): N-H proton (exchangeable).

-

δ 2.43 (s, 3H): Tosyl methyl group.

-

δ 2.2–2.3 (q, 4H): Methylene protons of the ethyl groups (C=N-CH₂-).[1]

-

δ 1.0–1.1 (t, 6H): Methyl protons of the ethyl groups.

-

Note: Due to C=N anisotropy, the two ethyl groups may appear chemically equivalent but slightly broadened depending on E/Z isomerization rates at room temperature.

-

-

IR Spectroscopy (ATR):

-

3200 cm⁻¹: N-H stretch (sharp/medium).

-

1598 cm⁻¹: C=N stretch (weak).

-

1330 cm⁻¹, 1160 cm⁻¹: Sulfonyl (S=O) asymmetric/symmetric stretches.

-

Reactivity Profile: The Shapiro & Bamford-Stevens Pathways[1][10][11][12][13]

This compound is most valuable as a precursor for generating reactive intermediates. The choice of base and solvent dictates the mechanism.

Pathway Visualization

The following diagram illustrates the divergence between the Shapiro (alkyllithium/aprotic) and Bamford-Stevens (alkoxide/protic) pathways.

Figure 1: Mechanistic divergence of 3-Pentanone Tosylhydrazone based on reaction conditions.

The Shapiro Reaction (Kinetic Control)

When treated with 2 equivalents of n-Butyllithium (or MeLi), the hydrazone undergoes a specific deprotonation sequence:

-

First eq. BuLi: Deprotonates the acidic N-H (pKa ~10).

-

Second eq. BuLi: Removes an alpha-proton syn to the tosyl group.

-

Fragmentation: The resulting dianion collapses, expelling lithium p-toluenesulfinate and nitrogen gas to form a vinyllithium intermediate.[5][6]

Application Note: Because 3-pentanone is symmetric, the "kinetic" vs "thermodynamic" deprotonation issue is irrelevant. The resulting vinyllithium is at C2/C3. Quenching with water yields 2-pentene .[1] Quenching with electrophiles (e.g., aldehydes, CO₂) allows for the synthesis of complex functionalized alkenes.

The Bamford-Stevens Reaction (Thermodynamic Control)

Under basic conditions in protic solvents (e.g., NaOMe in Ethylene Glycol) at elevated temperatures:

-

The base generates the diazo compound in situ.

-

Thermal decomposition releases N₂, generating a carbocation (in protic media) or a carbene (in aprotic media).

-

Outcome: In protic media, the carbocation undergoes 1,2-hydride shift to form the most thermodynamically stable alkene (Zaitsev product). For 3-pentanone, this again yields 2-pentene, primarily the trans isomer.[1]

Safety & Handling Guidelines

GHS Classification:

-

Warning: Causes skin irritation (H315) and serious eye irritation (H319).[2]

-

Respiratory: May cause irritation if inhaled.

Operational Hazards:

-

Nitrogen Evolution: Both Shapiro and Bamford-Stevens reactions release stoichiometric quantities of Nitrogen gas (

). Reactions must be vented properly to prevent pressure buildup. -

Base Sensitivity: The compound is stable in air but sensitive to strong bases which trigger decomposition.

-

Allergenicity: Sulfonylhydrazines are potential sensitizers. Use nitrile gloves and work within a fume hood.

References

-

Bamford, W. R., & Stevens, T. S. (1952).[7] The decomposition of p-toluenesulphonylhydrazones by alkali. Journal of the Chemical Society, 4735–4740. Link

-

Shapiro, R. H., & Lipton, M. F. (1967).[5][8] Vinyllithium derivatives from arenesulfonylhydrazones. Journal of Organic Chemistry, 32(6), 2056–2058. Link[1]

-

Chamberlin, A. R., & Bond, F. T. (1990). Protocols for the Shapiro Reaction.[5][9][10][7] Organic Syntheses, Coll. Vol. 7, p.77. Link

-

Adibekian, A., et al. (2008). Catalytic decomposition of tosylhydrazones. Tetrahedron Letters, 49(14), 2253-2256.[1] Link[1]

-

ChemicalBook. (2023). This compound Properties and Safety.Link[1]

Sources

- 1. Showing Compound 3-Pentanone (FDB004343) - FooDB [foodb.ca]

- 2. This compound | C12H18N2O2S | CID 277909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Pentanone(96-22-0) 1H NMR [m.chemicalbook.com]

- 4. This compound | REALAB LLC [realab.ua]

- 5. grokipedia.com [grokipedia.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 9. adichemistry.com [adichemistry.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

3-Pentanone p-Toluenesulfonylhydrazone molecular weight and formula

Chemical Profile & Synthetic Utility: 3-Pentanone p-Toluenesulfonylhydrazone

Executive Chemical Profile

For researchers in medicinal chemistry and process development, this compound serves as a critical intermediate for generating vinyllithium species and substituted alkenes.

| Parameter | Technical Specification |

| Common Name | 3-Pentanone Tosylhydrazone |

| IUPAC Name | 4-methyl-N'-(pentan-3-ylidene)benzenesulfonohydrazide |

| CAS Number | 28495-72-9 |

| Molecular Formula | C₁₂H₁₈N₂O₂S |

| Molecular Weight | 254.35 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 103–105 °C (Lit.)[1][2] |

| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in water |

Structural Analysis & Synthetic Logic

This molecule is a condensation product of 3-pentanone (diethyl ketone) and p-toluenesulfonyl hydrazide .

-

Symmetry Constraint: Unlike asymmetric ketones (e.g., 2-butanone), 3-pentanone is symmetric. This simplifies the regiochemical outcome in elimination reactions. Whether deprotonation occurs at C2 or C4, the resulting alkene is chemically equivalent (2-pentene).

-

The Sulfonyl "Trigger": The tosyl group (

) renders the N-H proton acidic (

Synthesis Protocol: Acid-Catalyzed Condensation

Context: The following protocol uses p-toluenesulfonic acid (pTsOH) as a catalyst to drive the equilibrium forward by protonating the carbonyl oxygen, facilitating nucleophilic attack by the hydrazide.

Reagents & Materials

-

Methanol (Solvent, HPLC grade)

-

p-TsOH (Catalytic, 0.05 equiv) or conc. HCl (trace)[1]

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonyl hydrazide in Methanol (approx. 3-5 mL per mmol).

-

Addition: Add 3-pentanone (1.0 equiv) to the solution.

-

Catalysis: Add catalytic p-TsOH. A slight exotherm may be observed.[4]

-

Reflux: Attach a reflux condenser and heat the mixture to 65°C (reflux) for 2–4 hours.

-

QC Check: Monitor reaction progress via TLC (SiO₂, 30% EtOAc/Hexanes). Disappearance of the hydrazide spot indicates completion.

-

-

Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Subsequently, cool to 0°C in an ice bath to maximize precipitation.

-

Isolation: Filter the white precipitate via vacuum filtration.

-

Purification: Recrystallize from hot ethanol if the melting point is below 103°C.

Visual Workflow: Synthesis

Figure 1: Linear workflow for the condensation of 3-pentanone with tosylhydrazide.

Mechanistic Utility: Shapiro vs. Bamford-Stevens

The primary value of this compound lies in its ability to generate reactive intermediates. The choice of base dictates the pathway.

A. The Shapiro Reaction (Kinetic Control)

-

Reagents: Alkyllithium (e.g.,

-BuLi, 2.0+ equiv).[5] -

Mechanism:

-

First equivalent removes the N-H proton.

-

Second equivalent removes the

-proton (syn-deprotonation). -

Elimination of lithium tosylsulfinate yields a vinyllithium intermediate.[5]

-

-

Application: Trapping the vinyllithium with electrophiles (E⁺) to create functionalized alkenes.[5]

-

Symmetry Note: Since 3-pentanone is symmetric, the "less substituted" rule of Shapiro does not apply; however, stereoselectivity (

ratio) becomes the dominant variable.

B. The Bamford-Stevens Reaction (Thermodynamic Control)

-

Reagents: Sodium alkoxide (NaOMe) in protic solvent (Ethylene glycol).

-

Mechanism: Generates a diazo intermediate which decomposes thermally to a carbene.

-

Application: Synthesis of alkenes via hydride migration.

Pathway Divergence Diagram

Figure 2: Divergent mechanistic pathways based on base selection and solvent environment.[1]

Applications in Drug Development

-

Deuterium Labeling: By quenching the Shapiro vinyllithium intermediate with

instead of -

Fragment Coupling: The vinyllithium species generated from this hydrazone acts as a "masked" vinyl nucleophile. It can be coupled with aldehydes or ketones to form allylic alcohols, a common scaffold in polyketide antibiotics and statins.

References

-

Shapiro, R. H., & Heath, M. J. (1967). The reaction of tosylhydrazones with alkyllithium reagents: A new olefin synthesis. Journal of the American Chemical Society, 89(22), 5734–5735.

-

Bamford, W. R., & Stevens, T. S. (1952).[6] The decomposition of toluene-p-sulphonylhydrazones by alkali. Journal of the Chemical Society, 4735-4740.

-

PubChem Database. (2025).[2] this compound (CID 277909).[2][7][8] National Center for Biotechnology Information. [1][2]

-

Chamberlin, A. R., & Bond, F. T. (1990). Vinyllithium Derivatives from Arenesulfonylhydrazones. Organic Reactions.[6][9][10][11][12] [1]

Sources

- 1. 3-Pentanone (CAS 96-22-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | C12H18N2O2S | CID 277909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. labsolu.ca [labsolu.ca]

- 8. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 9. Shapiro reaction | PPTX [slideshare.net]

- 10. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 11. coursecontent.indusuni.ac.in [coursecontent.indusuni.ac.in]

- 12. US3059031A - Process for preparing pentanone-3 - Google Patents [patents.google.com]

Technical Guide: The Role of Tosylhydrazones in Modern Organic Synthesis

Executive Summary

This technical guide analyzes the transformation of

Mechanistic Foundations: The In Situ Diazo Strategy

The utility of

The Bamford-Stevens Pathway

Under basic conditions, the acidic proton on the nitrogen is removed, leading to the elimination of the sulfinate group (

Key Insight: The choice of solvent and base dictates the fate of the diazo intermediate. Protic solvents favor carbocation pathways (classic Bamford-Stevens), while aprotic solvents allow for metal-carbene formation or cycloadditions.

Figure 1: Mechanism of in situ diazo and metal-carbene generation from N-tosylhydrazones.

Palladium-Catalyzed Cross-Coupling (Barluenga-Valdés Reaction)

The Barluenga-Valdés reaction merges Pd-catalyzed cross-coupling with carbene chemistry.[1] Unlike the Shapiro reaction (which requires stoichiometric organolithiums and low temperatures), this methodology operates under mild conditions and tolerates a wide range of functional groups.

Mechanistic Cycle

-

Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.

-

Carbene Formation: The in situ generated diazo compound reacts with the Pd(II) species, extruding

to form a Pd-carbene complex. -

Migratory Insertion: The aryl group migrates from Palladium to the carbene carbon.[1]

- -Hydride Elimination: Formation of the alkene and regeneration of Pd(0).[1]

Figure 2: Catalytic cycle of the Pd-catalyzed cross-coupling of N-tosylhydrazones with aryl halides.

Standard Operating Procedure (SOP): Pd-Catalyzed Coupling

Objective: Synthesis of 1,1-disubstituted alkenes from ketones and aryl bromides.

Reagents:

-

Ketone-derived N-tosylhydrazone (1.0 equiv)[2]

-

Aryl Bromide (1.0 - 1.2 equiv)

- (2-5 mol%)

-

XPhos (4-10 mol%)

- (2.2 equiv)

-

1,4-Dioxane (0.1 - 0.2 M)

Protocol:

-

Preparation: In a glovebox or under Argon, charge a reaction vial with the N-tosylhydrazone (0.5 mmol), Aryl Bromide (0.55 mmol),

(11 mg, 2.5 mol%), XPhos (12 mg, 5 mol%), and -

Solvation: Add anhydrous 1,4-dioxane (3.0 mL). Seal the vial with a crimp cap or Teflon-lined screw cap.

-

Reaction: Heat the mixture to 90–110 °C for 3–12 hours. Monitor conversion by TLC or LC-MS (consumption of hydrazone).

-

Workup: Cool to room temperature. Dilute with DCM or EtOAc and filter through a short pad of Celite to remove Pd residues.

-

Purification: Concentrate the filtrate and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).

Critical Control Points:

-

Base Quality:

must be dry and high quality. Old, hydrolyzed base drastically reduces yield. -

Ligand: XPhos is privileged for this transformation due to its ability to stabilize the bulky Pd-carbene intermediate.

Transition-Metal-Free Reductive Coupling[3][4][5]

Tosylhydrazones can couple with boronic acids without transition metals.[3] This reaction proceeds via the thermal decomposition of the hydrazone to the diazo species, which then undergoes a reductive coupling with the boronic acid.

Mechanism

The diazo compound attacks the boron center (Lewis acid), followed by a 1,2-migration of the aryl group from boron to carbon and subsequent protodeboronation.

Protocol: Metal-Free Benzylation

Objective: Synthesis of diarylmethanes.

Reagents:

-

Aldehyde-derived N-tosylhydrazone (1.0 equiv)[2]

-

Arylboronic acid (1.2 equiv)

- (1.5 equiv)

-

1,4-Dioxane (0.2 M)

Steps:

-

Combine tosylhydrazone (0.5 mmol), arylboronic acid (0.6 mmol), and

(0.75 mmol) in a sealed tube. -

Add dioxane (2.5 mL) and heat to 110 °C for 4–12 hours.

-

Cool, dilute with water, and extract with EtOAc.

-

Purify via column chromatography.

Synthesis of Heterocycles via Cascade Reactions[7]

Tosylhydrazones serve as excellent precursors for "N-N" synthons (e.g., pyrazoles) or carbene equivalents for cyclization (e.g., indoles).

Pyrazole Synthesis

Reaction with alkynes or electron-deficient olefins often yields pyrazoles via 1,3-dipolar cycloaddition of the in situ generated diazo species.

Figure 3: Cascade pathway for the synthesis of pyrazoles from tosylhydrazones and alkynes.

Data Summary and Optimization

The following tables summarize typical optimization parameters derived from high-impact literature (e.g., Angew. Chem., JACS).

Table 1: Optimization of Pd-Catalyzed Coupling

| Parameter | Standard Condition | Alternative | Effect/Notes |

| Catalyst | Pd(0) sources generally perform better; Pd(II) requires reduction in situ. | ||

| Ligand | XPhos | SPhos, RuPhos | XPhos is optimal for steric bulk; SPhos effective for less hindered substrates. |

| Base | Stronger alkoxide bases facilitate faster diazo generation. | ||

| Solvent | 1,4-Dioxane | Toluene, THF | Dioxane provides the optimal boiling point (101 °C) for thermal diazo generation. |

Table 2: Substrate Scope Compatibility

| Substrate Class | Reactivity | Product Type | Key Reference |

| Cyclic Ketones | High | Cycloalkenes | Barluenga et al. (2007) |

| Aryl Aldehydes | High | Styrenes | Valdés et al. (2009) |

| Heterocycles | Moderate | Hetero-alkenes | Requires optimization of base to prevent ring opening. |

| Alkyl Halides | Low | N/A | Generally restricted to Aryl/Vinyl halides due to |

References

-

Barluenga, J., & Valdés, C. (2011). Tosylhydrazones: New Uses for Classic Reagents in Palladium-Catalyzed Cross-Coupling and Metal-Free Reactions.[4][5] Angewandte Chemie International Edition.[5]

-

Shao, Z., & Zhang, H. (2011).[6] N-Tosylhydrazones: Versatile Reagents for Metal-Catalyzed and Metal-Free Cross-Coupling Reactions.[7][5][8][9] Chemical Society Reviews.

-

Zhao, X., & Zhang, Y. (2013). Palladium-Catalyzed Cross-Coupling of N-Tosylhydrazones with Aryl Boronic Acids.[1] Journal of the American Chemical Society.

-

Xia, Y., & Wang, J. (2017). N-Tosylhydrazones: Versatile Synthons in the Construction of Cyclic Compounds.[1][4][6][8][9][10] Chemical Society Reviews.

-

Barluenga, J., et al. (2009).[3] Metal-free Carbon-Carbon Bond-forming Reductive Coupling Between Boronic Acids and Tosylhydrazones.[11][7] Nature Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Metal-free carbon-carbon bond-forming reductive coupling between boronic acids and tosylhydrazones [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Tosylhydrazones: new uses for classic reagents in palladium-catalyzed cross-coupling and metal-free reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Tosylhydrazones: versatile reagents for metal-catalyzed and metal-free cross-coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. N-Tosylhydrazones: versatile synthons in the construction of cyclic compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. N-Tosylhydrazones: versatile reagents for metal-catalyzed and metal-free cross-coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Chemical Transformations Involving N-tosylhydrazones [scirp.org]

- 11. researchgate.net [researchgate.net]

Technical Whitepaper: Mechanistic Decomposition of 3-Pentanone p-Toluenesulfonylhydrazone

Executive Summary

The decomposition of 3-pentanone p-toluenesulfonylhydrazone represents a critical bifurcation point in organic synthesis, offering researchers access to two distinct reactive intermediates: carbenes (via the Bamford-Stevens reaction) and vinyllithium species (via the Shapiro reaction).

This guide provides a rigorous mechanistic analysis of these pathways. While the substrate 3-pentanone is symmetric—simplifying the regiochemical outcome to predominantly 2-pentene—the mechanistic divergence is governed strictly by solvent proticity and base strength. Understanding these levers allows for the precise generation of alkenes, functionalized olefins, and diazo intermediates in complex scaffold synthesis.[1]

Synthesis & Characterization of the Substrate

Before decomposition can occur, the hydrazone must be synthesized and verified. The condensation of 3-pentanone with p-toluenesulfonylhydrazide is a self-validating equilibrium driven by water removal.

Optimized Synthesis Protocol

Reagents:

-

3-Pentanone (1.0 equiv)[2]

-

p-Toluenesulfonylhydrazide (1.0 equiv)[2]

-

Methanol (Solvent, 0.5 M concentration)

-

HCl (conc.) or p-TsOH (Catalytic, 1 mol%)

Workflow:

-

Dissolution: Dissolve p-toluenesulfonylhydrazide in methanol at 50°C.

-

Addition: Add 3-pentanone dropwise. The solution may warm slightly (exothermic imine formation).

-

Catalysis: Add the acid catalyst.

-

Precipitation: Upon cooling to 0°C, the hydrazone typically crystallizes. If not, reduce volume by 50% under vacuum.

-

Purification: Recrystallize from ethanol/water.

Process Checkpoint (Validation):

-

Appearance: White crystalline solid.

-

Melting Point: Expect range ~105–108°C (Derivative specific).

-

NMR Signature: The disappearance of the ketone carbonyl signal (~210 ppm in

C) and the appearance of the C=N signal (~160 ppm) confirms conversion.

Mechanistic Divergence: The Core Analysis

The decomposition of the hydrazone is not a singular event but a decision tree determined by the reaction environment.

Pathway A: The Bamford-Stevens Reaction

Condition: Base (NaOMe, NaH) + Heat.[1] Driver: Thermal decomposition of the diazo intermediate.[3]

This pathway splits further based on solvent proticity:

-

Protic Solvent (e.g., Ethylene Glycol): The base deprotonates the hydrazone (-NH), eliminating the sulfinate group (

) to form a diazo species.[1] In protic media, this diazo carbon is rapidly protonated to form a diazonium ion . Loss of-

Outcome: Thermodynamic control (Zaitsev product).

-

-

Aprotic Solvent (e.g., Diglyme, Decalin): The diazo species cannot be protonated. Instead, it thermally extrudes

to generate a carbene . This reactive carbene undergoes a rapid 1,2-hydride shift to form the alkene.-

Outcome: Kinetic control (often leading to cis-alkenes or cyclopropanes if trapped).

-

Pathway B: The Shapiro Reaction

Condition: Alkyllithium (n-BuLi, >2.0 equiv) + Low Temp (-78°C). Driver: Dianion formation.

The Shapiro reaction bypasses the carbene/carbocation manifold entirely:

-

First Deprotonation: n-BuLi removes the acidic -NH proton.

-

Second Deprotonation: A second equivalent of n-BuLi removes the

-proton syn to the tosyl group (kinetic deprotonation). -

Elimination: The dianion ejects Lithium p-toluenesulfinate (

) to form a lithiated diazo species. -

Extrusion: Loss of

generates a vinyllithium intermediate.[4][5] -

Quenching: The vinyllithium can be trapped with electrophiles (

).[4] Hydrolysis (

Visualizing the Pathways (Graphviz)

The following diagram illustrates the critical decision points and intermediates for the decomposition of 3-pentanone tosylhydrazone.

Caption: Mechanistic divergence of 3-pentanone tosylhydrazone decomposition. Red path: Bamford-Stevens (Carbene/Cation).[6] Green path: Shapiro (Vinyllithium).

Experimental Protocols

Protocol A: Bamford-Stevens (Aprotic/Carbene Route)

Target: Generation of 2-pentene via carbene rearrangement.

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Charge: Add 3-pentanone tosylhydrazone (10 mmol) and Sodium Methoxide (NaOMe, 11 mmol).

-

Solvent: Add anhydrous Diglyme (30 mL).

-

Decomposition: Heat the mixture to 140–160°C.

-

Observation: Evolution of Nitrogen gas (

) indicates active decomposition.

-

-

Isolation: The product (2-pentene, b.p. ~36°C) is volatile. Distill directly from the reaction mixture into a chilled receiver (-78°C trap) as it forms.

Protocol B: Shapiro Reaction (Vinyllithium Route)

Target: Generation of Vinyllithium for electrophilic trapping.

-

Setup: Flame-dry flask, Argon atmosphere.

-

Charge: Add 3-pentanone tosylhydrazone (5 mmol) and anhydrous THF (20 mL). Cool to -78°C.

-

Lithiation: Add n-Butyllithium (2.5 M in hexanes, 11 mmol, 2.2 equiv) dropwise over 20 minutes.

-

Color Change: Solution typically turns deep red/orange (dianion formation).

-

-

Warming: Allow solution to warm to 0°C. Nitrogen evolution occurs, and the color usually fades to yellow (formation of vinyllithium).

-

Quenching:

-

For 2-Pentene: Add water (

).[7] -

For Functionalization: Add electrophile (e.g.,

,

-

Data Summary & Safety

Product Profile

Since 3-pentanone is symmetric, the regioselectivity issues common in Shapiro reactions (kinetic vs thermodynamic enolates) are minimized.

| Parameter | Bamford-Stevens (Protic) | Bamford-Stevens (Aprotic) | Shapiro Reaction |

| Intermediate | Carbocation | Carbene | Vinyllithium |

| Mechanism | E1 Elimination | 1,2-Hydride Shift | Syn-Elimination / Anionic |

| Major Product | 2-Pentene (E/Z mix) | 2-Pentene (E/Z mix) | 2-Pentene (or functionalized deriv.) |

| Isomer Ratio | Favors trans (Thermodynamic) | Variable (often more cis) | Dependent on quench |

Safety Criticals

-

Diazo Compounds: The intermediate 3-diazopentane is potentially explosive and toxic. Do not isolate unless necessary. Ensure good ventilation.

-

Organolithiums: n-BuLi is pyrophoric. Use standard air-free Schlenk techniques.

-

Nitrogen Evolution: Both reactions generate gas. Ensure the system is open to a bubbler to prevent pressure buildup.

References

-

Bamford, W. R., & Stevens, T. S. (1952). The decomposition of p-toluenesulphonylhydrazones by alkali. Journal of the Chemical Society, 4735-4740.

-

Shapiro, R. H., & Heath, M. J. (1967). Tosylhydrazones.[5] V. Reaction of tosylhydrazones with alkyllithium reagents. A new olefin synthesis. Journal of the American Chemical Society, 89(22), 5734-5735.

-

Organic Chemistry Portal. Bamford-Stevens Reaction.[6][8][9]

-

Organic Chemistry Portal. Shapiro Reaction.

-

Organic Syntheses. Procedures for Diazoalkane Generation from Tosylhydrazones. Org.[5][10][11] Synth. 1970, 50, 77.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | C12H18N2O2S | CID 277909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 7. youtube.com [youtube.com]

- 8. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. coursecontent.indusuni.ac.in [coursecontent.indusuni.ac.in]

Introduction to the Shapiro reaction with tosylhydrazones

The Shapiro Reaction: A Technical Guide to Tosylhydrazone-Mediated Olefination

Executive Summary

The Shapiro reaction stands as a cornerstone method in organic synthesis for the regiospecific conversion of ketones and aldehydes into alkenes.[1] Unlike thermodynamic methods (e.g., acid-catalyzed dehydration) that favor substituted olefins, the Shapiro reaction utilizes the p-toluenesulfonylhydrazone (tosylhydrazone) intermediate to access kinetically controlled vinyllithium species.[1] This guide provides a comprehensive technical analysis of the reaction, moving beyond textbook definitions to practical, field-proven protocols for drug development and complex molecule synthesis.

Mechanistic Architecture

The power of the Shapiro reaction lies in its ability to generate a nucleophilic vinyllithium intermediate, which can be trapped with various electrophiles (E+), not just protons.[2]

The Reaction Pathway

The mechanism proceeds through a "dianion" intermediate.[1] The regioselectivity is dictated by the removal of the least hindered

Key Phases:

-

Condensation: Formation of the hydrazone.[1]

-

Deprotonation 1: Removal of the acidic N-H proton (

). -

Deprotonation 2: Removal of the

-proton (kinetic control) to form the dianion.[1] -

Elimination: Loss of lithium p-toluenesulfinate and nitrogen gas (

).[1] -

Vinyllithium Formation: Generation of the reactive species.[1]

-

Quenching: Trapping with

.

Figure 1: Step-wise mechanistic flow of the Shapiro reaction from condensation to electrophilic trapping.

Experimental Protocol: Standard Operating Procedure (SOP)

Objective: Synthesis of a terminal or less-substituted alkene from an asymmetric ketone.

Model Substrate: 2-Octanone

Reagents & Setup

-

Substrate: 2-Octanone tosylhydrazone (dried under vacuum).

-

Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (requires titration).

-

Solvent: Anhydrous THF or Ether (THF promotes faster dianion formation).

-

Additive: TMEDA (Tetramethylethylenediamine) - Critical for breaking Li-aggregates and accelerating deprotonation.

Step-by-Step Workflow

| Phase | Action | Technical Insight (The "Why") |

| 1. Prep | Flame-dry a 2-neck RBF under | Moisture kills organolithiums immediately. TMEDA chelates Li+, increasing basicity. |

| 2. Cool | Cool solution to -78°C (dry ice/acetone). | Low temp prevents side reactions (e.g., nucleophilic attack on the imine carbon). |

| 3. Base | Add n-BuLi (2.2 - 2.5 equiv) dropwise over 15 mins. | First equiv removes N-H.[1] Second equiv removes |

| 4. Warm | Stir at -78°C for 15 min, then warm to 0°C (or RT) for 30-60 min. | |

| 5. Trap | Cool back to -78°C (if trapping with aldehyde/ketone) or 0°C (for protons). Add Electrophile. | Vinyllithiums are stable at RT but react cleaner at low temp. |

| 6. Workup | Quench with sat. | Standard aqueous workup removes lithium salts and sulfinates. |

Critical Control Points

-

Stoichiometry: Use at least 2.1 equivalents of base. If the base is old (<2.0 equiv effective), the reaction stalls at the monoanion stage, yielding recovered hydrazone.

-

Temperature Ramp: The warming step (Phase 4) is mandatory. The elimination of

and

Scope and Regioselectivity Data

The Shapiro reaction is distinct because it provides access to the kinetic alkene (less substituted), complementary to the Bamford-Stevens reaction (thermodynamic).[3][4]

Comparative Outcomes Table

| Substrate | Reaction Type | Base / Conditions | Major Product | Selectivity |

| 2-Methylcyclohexanone | Shapiro | n-BuLi / TMEDA | 3-Methylcyclohexene | Kinetic (Double bond away from methyl) |

| 2-Methylcyclohexanone | Bamford-Stevens | NaOMe / Heat | 1-Methylcyclohexene | Thermodynamic (Most sub. alkene) |

| Camphor | Shapiro | MeLi / Ether | Bornene | Bridgehead alkene avoidance |

| Shapiro | n-BuLi | 1,3-Diene | Conjugated system formation |

Advanced Application: The Barluenga Coupling

While the classic Shapiro uses vinyllithium intermediates, modern drug discovery often utilizes the Barluenga Coupling . This is a Pd-catalyzed cross-coupling of tosylhydrazones with aryl halides.[5]

-

Mechanism Divergence: Instead of forming a vinyllithium, the diazo intermediate generates a Palladium-Carbene species.

-

Utility: Allows formation of polysubstituted olefins without handling pyrophoric alkyllithiums in stoichiometric amounts.

Figure 2: Divergent pathways: Classic Shapiro (Lithium-mediated) vs. Barluenga (Palladium-mediated).

Troubleshooting & Expert Insights

Common Failure Modes

-

"No Reaction" (Recovery of Hydrazone):

-

Cause: Wet solvent or degraded n-BuLi. The base reacts with moisture before deprotonating the hydrazone.

-

Fix: Titrate n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before use.

-

-

Low Yield of Trapped Product:

-

Cause: Incomplete decomposition of the dianion.

-

Fix: Ensure the reaction mixture is warmed to at least 0°C (or RT) until nitrogen evolution ceases (bubbling stops) before cooling back down to add the electrophile.

-

-

Regioselectivity Erosion:

-

Cause: Use of thermodynamic bases (e.g., alkoxides) or insufficient equivalents of alkyllithium.

-

Fix: Stick to n-BuLi or sec-BuLi (stronger bases) and ensure rapid addition to favor kinetic deprotonation.

-

References

-

Shapiro, R. H.; Heath, M. J. "Tosylhydrazones.[6] V. Reaction of Tosylhydrazones with Alkyllithium Reagents. A New Olefin Synthesis." Journal of the American Chemical Society, 1967 , 89, 5734–5735. Link

-

Chamberlin, A. R.; Bond, F. T. "Vinyllithium Reagents from Arenesulfonylhydrazones." Organic Reactions, 1990 , 39, 1-83. Link

-

Barluenga, J.; et al. "Palladium-Catalyzed Cross-Coupling Reactions of Tosylhydrazones with Aryl Halides." Angewandte Chemie International Edition, 2007 , 46, 5587–5590. Link

-

Nicolaou, K. C.; et al. "Total Synthesis of Taxol." Nature, 1994 , 367, 630–634. (Demonstrates Shapiro reaction in complex setting). Link

-

Adlington, R. M.; Barrett, A. G. M. "Recent Applications of the Shapiro Reaction." Accounts of Chemical Research, 1983 , 16, 55–59. Link

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. chemistnotes.com [chemistnotes.com]

- 5. A palladium-catalyzed Barluenga cross-coupling - reductive cyclization sequence to substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

Technical Guide: p-Toluenesulfonylhydrazone Formation from Symmetrical Ketones

Executive Summary

The formation of p-toluenesulfonylhydrazones (tosylhydrazones) from symmetrical ketones is a foundational transformation in organic synthesis, serving as the critical entry point for the Shapiro reaction , Bamford-Stevens reaction , and Eschenmoser-Tanabe fragmentation .

While the condensation of a ketone with p-toluenesulfonyl hydrazide is chemically straightforward, the strategic value of using symmetrical ketones lies in the elimination of regiochemical ambiguity during subsequent lithiation or carbene generation. This guide details the robust synthesis of these intermediates, emphasizing acid-catalyzed dehydration mechanics, process control, and self-validating purification protocols.

Mechanistic Underpinnings[1][2][3]

The reaction is a classic nucleophilic addition-elimination sequence.[1] Unlike simple imine formation, the presence of the sulfonyl group on the hydrazine lowers the basicity of the adjacent nitrogen (

The Acid-Catalysis Paradigm

Although p-toluenesulfonyl hydrazide is weakly acidic, external acid catalysis (e.g., HCl or p-TsOH) is often required to activate the carbonyl carbon, especially with sterically hindered ketones. The reaction is reversible; therefore, driving the equilibrium toward the hydrazone requires the removal of water, typically achieved via precipitation of the product or azeotropic distillation.

Diagram 1: Acid-Catalyzed Mechanism

Figure 1 illustrates the stepwise conversion from carbonyl activation to the final hydrazone, highlighting the critical dehydration step.

Caption: Stepwise mechanism of acid-catalyzed tosylhydrazone formation. Note that precipitation drives the equilibrium forward.

Strategic Synthesis Protocol

This protocol is optimized for symmetrical ketones (e.g., acetone, cyclohexanone, diethyl ketone). The symmetry ensures that

Reagents & Stoichiometry[1][3][5][6][7][8]

-

Substrate: Symmetrical Ketone (1.0 equiv)

-

Reagent: p-Toluenesulfonyl hydrazide (1.0 - 1.05 equiv)

-

Solvent: Methanol or Ethanol (High purity)

-

Catalyst: Conc. HCl (Trace) or p-Toluenesulfonic acid (1 mol%)

Step-by-Step Workflow

Phase 1: Solubilization & Mixing

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the p-toluenesulfonyl hydrazide in the minimum volume of boiling alcohol (MeOH or EtOH).

-

Expert Insight: If the hydrazide solution is cloudy or yellow, filter it while hot. Impurities (sulfinic acids) can act as chain terminators in radical applications later.

-

-

Addition: Add the symmetrical ketone (1.0 equiv) to the hot solution.

-

Catalysis: If the reaction does not proceed spontaneously (indicated by rapid precipitation), add 2-3 drops of concentrated HCl or a crystal of p-TsOH.

Phase 2: Reaction & Equilibrium Shift

-

Reflux/Stir: Allow the mixture to cool to room temperature with stirring. For sterically hindered ketones (e.g., di-t-butyl ketone), reflux for 30–60 minutes.

-

Crystallization: Cool the flask to 0°C in an ice bath. The symmetrical nature of the ketone typically facilitates efficient packing, leading to rapid crystallization of the tosylhydrazone.

Phase 3: Isolation & Validation

-

Filtration: Collect the crystals via vacuum filtration.

-

Wash: Wash the filter cake with cold methanol/ethanol and then diethyl ether to remove unreacted ketone.

-

Drying: Dry under high vacuum.

-

Self-Validating Checkpoint: The melting point should be sharp (decomposition is common near the MP). The IR spectrum must show the complete disappearance of the carbonyl stretch (

) and the appearance of the

-

Process Variables & Optimization

The choice of solvent and catalyst profoundly impacts yield and purity.

Table 1: Solvent & Catalyst Optimization Matrix

| Variable | Option | Impact on Reaction | Best For... |

| Solvent | Methanol | High solubility of reagents; product usually less soluble (precipitates well). | Standard ketones (Cyclohexanone, Acetone). |

| Ethanol (95%) | Higher boiling point; allows for faster kinetics if reflux is needed. | Hindered ketones requiring thermal activation. | |

| THF | Homogeneous reaction; requires evaporation or anti-solvent to isolate product. | Large, greasy ketones insoluble in alcohols. | |

| Catalyst | HCl (Conc.) | Strong activation; volatile (easy to remove). | General purpose; acid-stable substrates. |

| p-TsOH | Non-volatile; highly soluble. | Reactions requiring reflux; can be difficult to remove if product doesn't crystallize. | |

| None | Slower; relies on acidity of hydrazide. | Acid-sensitive substrates (e.g., acetals present). |

Downstream Utility: The "Why"

The synthesis of tosylhydrazones is rarely the endpoint. They are transient platforms designed to access reactive intermediates—specifically vinyllithiums (Shapiro) or carbenes (Bamford-Stevens).

Symmetrical Advantage

In unsymmetrical ketones, the Shapiro reaction requires careful control of conditions (temperature, solvent) to direct deprotonation to the less substituted position (kinetic control). With symmetrical ketones , this variable is removed. Deprotonation at either

Diagram 2: Downstream Applications Workflow

Figure 2 maps the divergence from the Tosylhydrazone intermediate to key synthetic outcomes.

Caption: Divergent pathways: Shapiro utilizes alkyllithiums for alkenes; Bamford-Stevens uses alkoxides for carbenes.

References

-

Caglioti, L. (1973). p-Toluenesulfonylhydrazide.[2][3][4][5][6] Organic Syntheses, Coll. Vol. 5, p. 976. Link

-

Dauben, W. G., et al. (1990). Preparation of Cyclohexanone Tosylhydrazone. Organic Syntheses, Coll. Vol. 5, p. 533. Link

-

Shapiro, R. H. (1976). Alkenes from Tosylhydrazones. Organic Reactions, 23, 405-507. Link

-

Bamford, W. R., & Stevens, T. S. (1952).[4][7] The decomposition of toluene-p-sulphonylhydrazones by alkali. Journal of the Chemical Society, 4735-4740. Link

-

Chamberlin, A. R., & Bond, F. T. (1990). 2-Bornene (Camphor Tosylhydrazone Protocol).[4] Organic Syntheses, Coll. Vol. 7, p. 77. Link[4]

Sources

- 1. coursecontent.indusuni.ac.in [coursecontent.indusuni.ac.in]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scribd.com [scribd.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. grokipedia.com [grokipedia.com]

Methodological & Application

Application Note: High-Fidelity Shapiro Reaction Protocol for 3-Pentanone

Executive Summary

This application note details the optimized protocol for the Shapiro reaction utilizing 3-pentanone as a model symmetrical substrate. Unlike the Bamford-Stevens reaction, which proceeds via carbene intermediates under basic thermal conditions, the Shapiro reaction utilizes alkyllithium reagents to generate a vinyllithium intermediate.[1]

This protocol is designed for researchers requiring high-purity alkene synthesis or vinyllithium functionalization. 3-Pentanone is selected here as a "regiochemically silent" model; due to its symmetry, the complex regioselectivity issues usually associated with unsymmetrical ketones are eliminated, allowing the user to focus entirely on the kinetics of dianion formation and electrophilic trapping.

Key Technical Challenges Addressed:

-

Stoichiometry Control: Precise management of the 2.0–3.5 equivalent alkyllithium requirement.

-

Volatile Product Isolation: Strategies for handling 2-pentene (b.p. 36°C).

-

Dianion Visualization: Identifying the critical colorimetric endpoints (orange/red shifts).

Mechanistic Foundation & Logic

The Shapiro reaction proceeds through a dianion mechanism.[1] Understanding this causality is essential for troubleshooting.

-

Hydrazone Formation: Condensation of 3-pentanone with

-toluenesulfonylhydrazide eliminates water. -

Deprotonation 1 (N-H): The first equivalent of

-BuLi removes the acidic proton on the nitrogen ( -

Deprotonation 2 (

-C-H): The second equivalent removes the proton on the -

Elimination: The dianion warms, expelling lithium

-toluenesulfinate and nitrogen gas (

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Step-wise mechanistic flow of the Shapiro reaction from ketone condensation to electrophilic quenching.[1][2][3][4]

Phase 1: Synthesis of 3-Pentanone p-Toluenesulfonylhydrazone